molecular formula C13H10Cl2N2S B073515 N,N'-Bis(3-chlorophenyl)thiourea CAS No. 1219-84-7

N,N'-Bis(3-chlorophenyl)thiourea

Cat. No.: B073515
CAS No.: 1219-84-7
M. Wt: 297.2 g/mol
InChI Key: DDMUCNBBNKTNCX-UHFFFAOYSA-N
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Description

N,N'-Bis(3-chlorophenyl)thiourea is a thiourea derivative where both nitrogen atoms are substituted with 3-chlorophenyl groups. Its molecular formula is C₁₃H₁₀Cl₂N₂S, with a molecular weight of 297.19 g/mol (calculated). Structurally, it consists of a thiourea core (NH-CS-NH) flanked by two meta-chlorinated aromatic rings.

This compound is of interest in medicinal and materials chemistry due to the bioactivity of thiourea derivatives, including antioxidant, antimicrobial, and metal-chelating properties . Its structural rigidity and halogenated aromatic system may also make it a candidate for crystal engineering studies .

Properties

CAS No.

1219-84-7

Molecular Formula

C13H10Cl2N2S

Molecular Weight

297.2 g/mol

IUPAC Name

1,3-bis(3-chlorophenyl)thiourea

InChI

InChI=1S/C13H10Cl2N2S/c14-9-3-1-5-11(7-9)16-13(18)17-12-6-2-4-10(15)8-12/h1-8H,(H2,16,17,18)

InChI Key

DDMUCNBBNKTNCX-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)NC(=S)NC2=CC(=CC=C2)Cl

Isomeric SMILES

C1=CC(=CC(=C1)Cl)NC(=NC2=CC(=CC=C2)Cl)S

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=S)NC2=CC(=CC=C2)Cl

Other CAS No.

1219-84-7

Synonyms

N,N'-Bis(3-chlorophenyl)thiourea

Origin of Product

United States

Comparison with Similar Compounds

Thiourea derivatives exhibit diverse functionalities depending on substituent type, position, and molecular geometry. Below is a detailed comparison of N,N'-Bis(3-chlorophenyl)thiourea with structurally or functionally related compounds:

Structural and Electronic Comparisons
Compound Name Substituents Molecular Weight Key Structural Features
This compound 3-Cl on both phenyl groups 297.19 Planar thiourea core; meta-Cl enhances electron withdrawal.
1,3-Bis(3,4-dichlorophenyl)thiourea 3,4-diCl on phenyl 356.07 Higher chlorination increases steric hindrance and electron withdrawal .
N,N’-bis(o-chloro-benzamidothiocarbonyl)hydrazine o-Cl on benzamide ~350 (estimated) Ortho-Cl induces steric strain; adopts trans configuration, limiting chelation .
N,N′-Bis(2,6-diethylphenyl)thiourea 2,6-diethyl on phenyl ~328 (estimated) Bulky substituents enhance metal-coordination capabilities .
N-(3-Chlorophenyl)-N'-(4-fluorobenzoyl)thiourea 3-Cl phenyl, 4-F benzoyl 308.76 Fluorine’s strong electron withdrawal may boost bioactivity .
Antioxidant Activity

Antioxidant efficacy is often evaluated using DPPH and ABTS radical scavenging assays:

Compound Name DPPH IC₅₀ (µg/mL) ABTS IC₅₀ (µg/mL) Notes Reference
1,3-Bis(3,4-dichlorophenyl)thiourea 45 52 High activity due to di-Cl substitution .
N,N’-bis(o-fluorobenzamidothiocarbonyl)hydrazine > Ascorbic acid > Ascorbic acid Fluorine’s electronegativity enhances radical scavenging .
This compound Not reported Not reported Predicted moderate activity based on meta-Cl placement. N/A

Key Findings :

  • Halogen Effects : Fluorine-substituted derivatives (e.g., ) often outperform chloro-analogs in antioxidant assays due to stronger electron withdrawal .

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